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Cat. No.: B025638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Hydroxyamoxapine is a principal active metabolite of the tricyclic antidepressant

amoxapine.[1][2][3] Emerging evidence indicates that 8-hydroxyamoxapine contributes

significantly to the pharmacological activity of its parent compound. It functions as a serotonin-

norepinephrine reuptake inhibitor (SNRI), exhibiting a distinct binding profile.[4] Notably, it is

reported to be a more potent inhibitor of serotonin reuptake and a comparable inhibitor of

norepinephrine reuptake when compared to amoxapine.[1][4] This profile suggests its potential

for further investigation in the development of novel therapeutics for depressive disorders and

other CNS-related conditions.

These application notes provide a summary of the available receptor binding data for

amoxapine as a reference point and outline a detailed protocol for conducting in vitro receptor

binding assays to characterize the affinity of 8-hydroxyamoxapine for specific

neurotransmitter transporters, particularly the serotonin transporter (SERT).

Data Presentation
While specific quantitative binding data (Kᵢ or IC₅₀ values) for 8-hydroxyamoxapine are not

extensively available in the public domain, the following tables summarize the known binding

affinities of the parent compound, amoxapine, and the qualitative binding characteristics of 8-
hydroxyamoxapine.
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Table 1: Receptor Binding Profile of Amoxapine

Receptor/Transport
er

Kᵢ (nM) Species Notes

Serotonin Transporter

(SERT)
58 Human Moderate affinity

Norepinephrine

Transporter (NET)
16 Human High affinity

Dopamine Transporter

(DAT)
>10,000 Rat Weak affinity

5-HT₂ₐ Receptor 0.5 Human
High affinity

antagonist

5-HT₂𝒸 Receptor 1.5 Human
High affinity

antagonist

5-HT₆ Receptor 39.8 Human
High affinity

antagonist

5-HT₇ Receptor 4.9 Human
High affinity

antagonist

Dopamine D₂

Receptor
16 Human

High affinity

antagonist

α₁-Adrenergic

Receptor
3.1 Human

High affinity

antagonist

Histamine H₁

Receptor
1.1 Human

High affinity

antagonist

Data for amoxapine is provided as a reference to guide target selection for 8-
hydroxyamoxapine binding studies. The smaller the Kᵢ value, the higher the binding affinity.

Table 2: Qualitative Binding Profile of 8-Hydroxyamoxapine
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Target Activity Comparative Potency

Serotonin Transporter (SERT) Reuptake Inhibition More potent than amoxapine

Norepinephrine Transporter

(NET)
Reuptake Inhibition Similar potency to amoxapine

Experimental Protocols
This section details a generalized protocol for a competitive radioligand binding assay to

determine the binding affinity (Kᵢ value) of 8-hydroxyamoxapine for the human serotonin

transporter (hSERT). This protocol can be adapted for other transporters and receptors.

Objective: To determine the inhibitory constant (Kᵢ) of 8-hydroxyamoxapine for hSERT using a

competitive radioligand binding assay.

Materials:

Test Compound: 8-Hydroxyamoxapine

Radioligand: [³H]-Citalopram or other suitable hSERT-selective radioligand.

Reference Compound: A known high-affinity SERT inhibitor (e.g., Citalopram, Paroxetine).

Membrane Preparation: Commercially available or in-house prepared cell membranes

expressing hSERT (e.g., from HEK293 or CHO cells).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail: Appropriate for radioisotope counting.

96-well microplates

Glass fiber filters (e.g., Whatman GF/B or GF/C).

Cell harvester
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Liquid scintillation counter

Procedure:

Preparation of Reagents:

Prepare a stock solution of 8-hydroxyamoxapine in a suitable solvent (e.g., DMSO).

Perform serial dilutions of 8-hydroxyamoxapine in assay buffer to achieve a range of final

assay concentrations (e.g., 0.1 nM to 10 µM).

Prepare the radioligand solution in assay buffer at a concentration equal to its Kₔ value for

hSERT.

Prepare the reference compound at a concentration sufficient to determine non-specific

binding (e.g., 1000-fold higher than its Kᵢ).

Assay Setup (in a 96-well plate):

Total Binding: Add assay buffer, radioligand, and membrane preparation.

Non-specific Binding: Add reference compound, radioligand, and membrane preparation.

Competitive Binding: Add serial dilutions of 8-hydroxyamoxapine, radioligand, and

membrane preparation.

Ensure all wells have the same final volume.

Incubation:

Incubate the plate at room temperature (or a specified temperature) for a predetermined

time to reach equilibrium (e.g., 60-120 minutes).

Harvesting:

Rapidly terminate the binding reaction by filtering the contents of each well through the

glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Counting:

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid

scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total

binding (CPM).

Plot the percentage of specific binding against the logarithm of the 8-hydroxyamoxapine
concentration.

Determine the IC₅₀ value (the concentration of 8-hydroxyamoxapine that inhibits 50% of

the specific binding of the radioligand) by non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

[L] = concentration of the radioligand.

Kₔ = dissociation constant of the radioligand for the receptor.

Mandatory Visualization
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Putative signaling pathway of 8-Hydroxyamoxapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b025638#8-hydroxyamoxapine-for-receptor-binding-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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